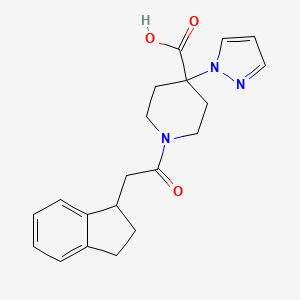
2-(4-morpholinyl)-N-(1-phenylethyl)-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)-N-(1-phenylethyl)-2-thioxoacetamide, commonly known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioxoamide derivative that has shown promising results in various studies, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of MPTA involves the inhibition of certain enzymes, as mentioned above. MPTA has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA have been extensively studied. MPTA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, MPTA has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using MPTA in lab experiments is its relatively simple synthesis method. Additionally, MPTA has been shown to have a high level of selectivity for certain enzymes, which can make it a useful tool for studying these enzymes. However, one of the limitations of using MPTA in lab experiments is its potential toxicity. MPTA has been shown to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving MPTA. One area of research could involve the development of new drugs based on the structure of MPTA. Additionally, further studies could be carried out to investigate the potential applications of MPTA in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Finally, research could be carried out to investigate the potential use of MPTA as a tool for studying the activity of certain enzymes.
合成法
The synthesis of MPTA involves the reaction of 4-morpholinecarboxylic acid with thionyl chloride to form 4-morpholinyl chloride. This intermediate is then reacted with N-(1-phenylethyl)acetamide to form MPTA. The synthesis of MPTA is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
MPTA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involving MPTA is in the field of biochemistry. MPTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
特性
IUPAC Name |
2-morpholin-4-yl-N-(1-phenylethyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11(12-5-3-2-4-6-12)15-13(17)14(19)16-7-9-18-10-8-16/h2-6,11H,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKLMTPFUASDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)

![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)

![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)